molecular formula C20H16N2O6 B2701793 3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892758-40-6

3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No. B2701793
CAS RN: 892758-40-6
M. Wt: 380.356
InChI Key: WIHDBBAWDISAIG-UHFFFAOYSA-N
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Description

The compound “3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule. It has a molecular formula of C14H16N2O6 . The structure consists of a 1,2,4-oxadiazole ring attached to a 3,4,5-trimethoxyphenyl group and a chromen-2-one group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. It has a molecular weight of 308.287 Da and a monoisotopic mass of 308.100830 Da . More detailed structural analysis would require advanced computational chemistry techniques .


Chemical Reactions Analysis

The compound likely undergoes various chemical reactions, but specific details are not available in the retrieved data . The trimethoxyphenyl group is a versatile pharmacophore and is present in numerous potent agents exhibiting diverse bioactivity effects .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 511.6±60.0 °C at 760 mmHg, and a flash point of 263.2±32.9 °C . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds . Its LogP value is 2.28, indicating its lipophilicity .

Scientific Research Applications

Synthetic Protocols and Pharmacological Importance

1,3,4-Oxadiazole derivatives are recognized for their significant pharmacological importance, often serving as core structures in secondary metabolites. The synthetic procedures for these compounds, including 6H-Benzo[c]chromen-6-ones, have been elaborated, highlighting methods like Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and radical-mediated cyclization among others. These methods emphasize the pharmacological relevance of such structures, derived from their efficient binding with various enzymes and receptors due to the peculiar structural feature of the 1,3,4-oxadiazole ring, which facilitates multiple weak interactions in biological systems (Mazimba, 2016).

Therapeutic Applications

Research in the development of 1,3,4-oxadiazole-based derivatives has shown a wide range of therapeutic applications. These compounds are utilized in the treatment of various ailments due to their high therapeutic potency. Their ability to effectively bind with different enzymes and receptors in biological systems has contributed to their use in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents (Verma et al., 2019).

Synthetic Routes and Metal-Ion Sensing Applications

The review by Sharma, Om, and Sharma (2022) provides an integrative overview of the synthetic strategies for 1,3,4-oxadiazole derivatives and their applications in metal-ion sensing. These compounds exhibit high photoluminescent quantum yield, excellent thermal and chemical stability, and possess potential coordination sites, making them prominent choices for metal-ions sensors. The variety of synthetic routes, including dehydrogenative cyclization and oxidative cyclization, underscores the versatility of 1,3,4-oxadiazoles in both medicinal chemistry and material science applications (Sharma, Om, & Sharma, 2022).

Mechanism of Action

Target of Action

The primary targets of the compound 3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cellular processes such as cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

This compound interacts with its targets by inhibiting their activity. For instance, it inhibits tubulin polymerization, a process crucial for cell division . It also inhibits the activity of Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β, thereby affecting various cellular processes .

Biochemical Pathways

The compound this compound affects several biochemical pathways due to its interaction with multiple targets. It disrupts the normal functioning of the microtubule network, leading to cell cycle arrest and apoptosis . It also affects the redox homeostasis by inhibiting TrxR, leading to increased oxidative stress . Furthermore, it can affect gene expression by inhibiting HLSD1, a histone demethylase .

Pharmacokinetics

The presence of the trimethoxyphenyl group might influence its bioavailability and metabolic stability .

Result of Action

The molecular and cellular effects of this compound’s action include cell cycle arrest, induction of apoptosis, increased oxidative stress, and altered gene expression . These effects can lead to the inhibition of cell growth and proliferation, making this compound a potential anti-cancer agent .

properties

IUPAC Name

3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c1-24-15-9-12(10-16(25-2)17(15)26-3)18-21-19(28-22-18)13-8-11-6-4-5-7-14(11)27-20(13)23/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHDBBAWDISAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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